molecular formula C9H16 B1346706 1,8-Nonadiene CAS No. 4900-30-5

1,8-Nonadiene

Cat. No.: B1346706
CAS No.: 4900-30-5
M. Wt: 124.22 g/mol
InChI Key: VJHGSLHHMIELQD-UHFFFAOYSA-N
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Description

1,8-Nonadiene, also known as nona-1,8-diene, is an organic compound with the molecular formula C₉H₁₆. It is a linear diene with two double bonds located at the first and eighth carbon atoms. This compound is a colorless liquid with a characteristic hydrocarbon odor and is primarily used as a reagent in organic synthesis .

Scientific Research Applications

1,8-Nonadiene has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Polymer Chemistry: this compound is utilized in the production of polymers through olefin metathesis polymerization.

    Flavor and Fragrance Industry: Certain isomers of nonadiene are used as green flavor components in the autoxidation of fish oil.

    Material Science: It is employed in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Nonadiene can be synthesized through various methods, including:

    Olefin Metathesis: This method involves the reaction of an open-chain substrate with two double bonds at the ends of a long chain.

    Hydration of Alkynes: Another method involves the hydration of 1,8-nonadiyne using a gold catalyst and sulfuric acid in methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale olefin metathesis reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications.

Chemical Reactions Analysis

1,8-Nonadiene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated products, such as aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation of this compound can yield nonane, a saturated hydrocarbon. This reaction typically uses hydrogen gas and a metal catalyst like palladium or platinum.

    Substitution: this compound can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain. This reaction often requires the presence of a catalyst or ultraviolet light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Chlorine, bromine, ultraviolet light.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Nonane.

    Substitution: Halogenated nonadienes.

Mechanism of Action

The mechanism of action of 1,8-nonadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example:

    Oxidation: The double bonds react with oxidizing agents to form oxygenated products.

    Reduction: The double bonds are hydrogenated to form saturated hydrocarbons.

    Substitution: The double bonds react with halogens to form halogenated products.

These reactions typically involve the formation of intermediate species, such as carbocations or free radicals, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

1,8-Nonadiene can be compared with other similar compounds, such as:

    1,5-Hexadiene: A diene with double bonds at the first and fifth carbon atoms.

    1,7-Octadiene: A diene with double bonds at the first and seventh carbon atoms.

    1,9-Decadiene: A diene with double bonds at the first and ninth carbon atoms.

Uniqueness of this compound:

    Position of Double Bonds: The unique positioning of the double bonds in this compound allows for specific reactivity patterns and applications in organic synthesis.

    Chain Length: The nine-carbon chain length provides a balance between reactivity and stability, making it suitable for various industrial applications.

Properties

IUPAC Name

nona-1,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGSLHHMIELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063642
Record name 1,8-Nonadiene
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4900-30-5
Record name 1,8-Nonadiene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Nonadiene
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Record name 1,8-Nonadiene
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Record name 1,8-Nonadiene
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Record name Nona-1,8-diene
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Synthesis routes and methods

Procedure details

1,8-decadiene; 1,9-decadiene;
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1,8-decadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,8-nonadiene has the molecular formula C9H16 and a molecular weight of 124.22 g/mol.

A: While specific spectroscopic data is not extensively discussed in the provided research excerpts, researchers commonly use techniques like 1H NMR and 13C NMR spectroscopy to characterize this compound and its derivatives. For instance, researchers characterized the bisadduct of thianthrene cation radical and 1,5-hexadiene (a related diene) using 1H and 13C NMR spectroscopy. []

A: Research has shown that incorporating a gem-difluoromethylene group significantly accelerates the ring-closing metathesis of 1,8-nonadienes when compared to a methylene group. [, ] This acceleration is comparable to the Thorpe-Ingold effect observed with substituents like diester malonates and ketals. []

A: In the synthesis of calystegine alkaloids, researchers observed that the choice of metal catalyst in a Barbier-type allylation using functionalized 1,8-nonadienes significantly impacted the stereochemical outcome. [] Using zinc led to a different stereochemical outcome compared to magnesium or indium. []

A: this compound serves as a model substrate for investigating the catalytic activity of ruthenium complexes in ring-closing metathesis (RCM) reactions. [] By employing techniques like ESIMS and tandem MS, researchers can monitor the formation of ruthenium alkylidene intermediates, providing insights into the catalytic cycle and reaction mechanisms. []

A: Studies have demonstrated that thianthrene cation radical can add to one or both double bonds of non-conjugated dienes like this compound. [, ] The reaction outcome, whether it leads to monoadducts, bisadducts, or a mixture, depends on the diene's structure and the reaction conditions. [, ]

A: While not explicitly covered in the provided excerpts, a related compound, cis-cyclononene, undergoes photolysis reactions, yielding products like this compound. [] This suggests that this compound might also participate in photochemical transformations under specific conditions.

A: Yes, researchers have utilized this compound derivatives in the total synthesis of calystegine alkaloids, a class of naturally occurring compounds with potential therapeutic applications. []

A: Researchers use this compound, along with other simple α,ω-dienes, to study the kinetics of ring-closing metathesis. [] By comparing the reaction rates of different dienes, they can gain insights into how structural features, like ring size and substituents, influence the reaction outcome. []

A: Studies on the ring-closing metathesis of this compound have shown that isomerization can be a competing side reaction. [] This isomerization is primarily mediated by ruthenium hydride complexes, and the rate of isomerization can be influenced by factors like the presence or absence of phosphine ligands. []

A: While not directly demonstrated with this compound, the Prins reaction, using a related compound (4-methyl-1,8-nonadiene-4,6-diol), with benzaldehyde unexpectedly yielded a tetrahydropyran derivative. [] This suggests that similar reactions with this compound could potentially lead to heterocyclic products.

A: Research investigating the chemopreventive agent diallyl disulfide (DADS) found that the presence of terminal allyl groups, similar to those in this compound, played a crucial role in inducing the expression of glutathione transferase, an enzyme involved in detoxification. [] This suggests that the allyl groups in this compound might contribute to potential biological activities.

A: While not directly mentioned in the provided research excerpts, analysis of aroma components from German chamomile tea and Chrysanthemum boreale Makino tea identified this compound as a constituent. [] This finding indicates its presence in certain natural plant sources.

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